2,4-Dihydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide 2,4-Dihydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide
Brand Name: Vulcanchem
CAS No.: 362596-38-1
VCID: VC14663119
InChI: InChI=1S/C17H18N2O6/c1-23-14-6-10(7-15(24-2)16(14)25-3)9-18-19-17(22)12-5-4-11(20)8-13(12)21/h4-9,20-21H,1-3H3,(H,19,22)/b18-9+
SMILES:
Molecular Formula: C17H18N2O6
Molecular Weight: 346.3 g/mol

2,4-Dihydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide

CAS No.: 362596-38-1

Cat. No.: VC14663119

Molecular Formula: C17H18N2O6

Molecular Weight: 346.3 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dihydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide - 362596-38-1

Specification

CAS No. 362596-38-1
Molecular Formula C17H18N2O6
Molecular Weight 346.3 g/mol
IUPAC Name 2,4-dihydroxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide
Standard InChI InChI=1S/C17H18N2O6/c1-23-14-6-10(7-15(24-2)16(14)25-3)9-18-19-17(22)12-5-4-11(20)8-13(12)21/h4-9,20-21H,1-3H3,(H,19,22)/b18-9+
Standard InChI Key KUZPMRVZYIYPML-GIJQJNRQSA-N
Isomeric SMILES COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=C(C=C(C=C2)O)O
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=C(C=C(C=C2)O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises two benzene rings connected by a hydrazone linkage (NHN=CH-\text{NH}-\text{N=CH}-). The first ring is substituted with hydroxyl groups at positions 2 and 4, while the second ring features methoxy groups at positions 3, 4, and 5. This arrangement creates a planar yet slightly twisted conformation, with a dihedral angle of 18.118.1^\circ between the rings . The non-coplanarity arises from steric hindrance between the ortho-methoxy and hydrazone groups.

Table 1: Molecular Identity and Key Properties

PropertyValue
CAS No.362596-38-1
Molecular FormulaC17H18N2O6\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{6}
Molecular Weight346.3 g/mol
IUPAC Name2,4-dihydroxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide
SMILESCOC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=C(C=C(C=C2)O)O
InChIKeyKUZPMRVZYIYPML-GIJQJNRQSA-N

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions via ion mobility spectrometry reveal adduct-specific behavior. For instance, the [M+H]+[\text{M}+\text{H}]^+ ion exhibits a CCS of 179.9 Ų, while [M+Na]+[\text{M}+\text{Na}]^+ has a higher CCS of 190.7 Ų due to increased ion size . These values aid in mass spectrometry-based identification and differentiation from structural analogs.

Synthesis and Characterization

Synthetic Methodology

The compound is synthesized through a Schiff base condensation reaction. Equimolar amounts of 3,4,5-trimethoxybenzaldehyde (19.6 mg, 0.1 mmol) and 2,4-dihydroxybenzohydrazide (16.8 mg, 0.1 mmol) are refluxed in methanol for 1 hour . Upon cooling, colorless block-like crystals form, suitable for X-ray diffraction. The reaction’s efficiency stems from methanol’s polarity, which stabilizes intermediates and promotes imine bond formation.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the molecular geometry. The hydrazone bond (C=N\text{C=N}) adopts an E-configuration, with bond lengths of 1.28A˚1.28 \, \text{Å} (C=N) and 1.36A˚1.36 \, \text{Å} (N–N) . The intramolecular O–H⋯O hydrogen bond between the hydroxyl (O2–H2) and carbonyl (O3) groups (d=2.65A˚d = 2.65 \, \text{Å}) further stabilizes the conformation .

Hydrogen Bonding and Supramolecular Assembly

Intermolecular Interactions

The crystal lattice is stabilized by a network of hydrogen bonds:

  • N–H⋯O: The hydrazide N–H group donates to a methoxy oxygen (d=2.89A˚d = 2.89 \, \text{Å}).

  • O–H⋯N: The hydroxyl group (O4–H4) interacts with the imine nitrogen (d=2.76A˚d = 2.76 \, \text{Å}) .

  • O–H⋯O: Adjacent molecules link via hydroxyl-to-carbonyl interactions (d=2.81A˚d = 2.81 \, \text{Å}) .

These interactions propagate a 3D network, enhancing thermal stability and influencing solubility.

Comparative Analysis with Structural Analogs

Methoxy Group Positioning Effects

Comparing 2,4-Dihydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide with 3,4-Dimethoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide highlights substituent effects:

Table 2: Structural and Functional Comparisons

PropertyTarget CompoundAnalog (CID 6907875)
Molecular FormulaC17H18N2O6\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{6}C19H22N2O6\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{6}
Methoxy Positions3,4,5 (Ring B)2,4,5 (Ring B); 3,4 (Ring A)
Predicted CCS ([M+H]+[\text{M}+\text{H}]^+)179.9 Ų 187.8 Ų

The analog’s additional methoxy group increases molecular weight and CCS, potentially altering bioavailability.

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